tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Medicinal Chemistry PROTAC Linker Design Conformational Analysis

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS 1065608-51-6) is a seven-membered azepane derivative featuring a Boc-protected amine and a 4-position hydroxymethyl substituent. It is classified as a small molecule scaffold and protein degrader building block.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 1065608-51-6
Cat. No. B1375604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
CAS1065608-51-6
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3
InChIKeyCMUYBJHYEACLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS 1065608-51-6) – Key Procurement Specifications and Functional Classification


tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS 1065608-51-6) is a seven-membered azepane derivative featuring a Boc-protected amine and a 4-position hydroxymethyl substituent. It is classified as a small molecule scaffold and protein degrader building block [1] . The compound is primarily sourced as a research intermediate for medicinal chemistry applications, including targeted protein degradation (PROTAC) and CNS-targeted drug discovery. Commercial availability is typically at purities of 95–98%, with pricing for 1g quantities in the range of several hundred USD and lead times of 1–3 weeks .

1
PROTAC linker synthesis with 7-membered azepane scaffold
Conformational flexibility may support ternary complex geometry
2
CNS-targeted lead optimization – scaffold with Boc and hydroxymethyl handles
Versatile building block for SAR studies
3
Commercially stocked research intermediate
Defined purity and lead time; ready-to-use for medchem workflows

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate – Why In-Class Piperidine and Azepane Analogs Are Not Interchangeable


Generic substitution among N-Boc heterocyclic building blocks is scientifically invalid due to fundamental differences in ring size, conformational dynamics, and steric constraints. Replacing the seven-membered azepane core with a six-membered piperidine analog introduces significant alterations in linker geometry, rotational freedom, and spatial orientation of functional groups. These factors critically impact downstream PROTAC ternary complex formation and target engagement . Even subtle changes in substituent position or stereochemistry can dramatically alter biological activity and physicochemical properties . Therefore, procurement decisions must be based on precise structural identity rather than generic class membership.

Ring size Replacing 7-membered azepane with 6-membered piperidine may alter linker geometry and downstream ternary complex formation.
Substitution position 2- or 3-substituted azepane analogs exhibit different conformational dynamics and intramolecular H-bonding, which may not replicate 4-substituted behavior.
Regioisomeric analogs Aminomethyl or other functional variants may require custom synthesis; commercial availability and purity profiles may differ significantly.

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate – Direct Comparative Evidence for Scientific Selection


Azepane Ring Size vs. Piperidine: Conformational and Steric Differentiation

The seven-membered azepane ring of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate provides distinct steric and electronic properties compared to six-membered piperidine analogs . While direct quantitative conformational data for this specific compound is not available in primary literature, class-level inference from analogous N-Boc azepanes indicates that the seven-membered ring exhibits greater flexibility and different chair conformer populations than the more rigid six-membered piperidine ring . This conformational divergence directly impacts linker geometry in PROTAC design, where precise spatial arrangement between target-binding and E3 ligase-binding moieties is critical for ternary complex formation and degradation efficiency.

Azepane vs Piperidine
Class-level
7-membered ring shows greater conformational flexibility
Conformational divergence may affect PROTAC linker geometry
Limited direct data; structural class inference
Medicinal Chemistry PROTAC Linker Design Conformational Analysis

PROTAC HDAC6 Degradation Potency – Proof of Azepane-Containing Linker Efficacy

A PROTAC compound incorporating a linker derived from an azepane scaffold structurally related to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate demonstrated potent HDAC6 degradation activity in human MM1.S cells [1]. The PROTAC achieved an EC50 of 6.5 nM for HDAC6 protein degradation after 24-hour incubation, as assessed by immunoblotting analysis. This represents a substantial potency advantage over many early-generation PROTACs, which typically exhibit EC50 values in the 50–500 nM range. Furthermore, the same PROTAC series showed an IC50 of 4.90 nM for HDAC6 enzymatic inhibition [1]. While this is not a direct head-to-head comparison with alternative linker classes, it establishes the viability of azepane-based linkers in producing high-potency degraders.

PROTAC Degradation EC50
Reported
6.5 nM (HDAC6, MM1.S cells, 24h)
Supports azepane linker utility in high-potency PROTACs
Vs. 50–500 nM early PROTACs; not head-to-head
Targeted Protein Degradation HDAC6 PROTAC

4-Position Hydroxymethyl Substitution vs. 2- and 3-Position Analogs: Synthetic Utility and Regiochemical Precision

The 4-position hydroxymethyl group on the azepane ring of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate provides a specific synthetic handle that differs fundamentally from 2- and 3-substituted azepane analogs . In (2S)-2-hydroxymethyl-azepane-1-carboxylic acid tert-butyl ester, the C2 hydroxymethyl group participates in intramolecular hydrogen bonding with the N1-Boc carbonyl oxygen, which stabilizes chair conformers and reduces ring flip kinetics . This conformational locking effect is absent in the 4-substituted analog, rendering tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate conformationally more flexible and therefore better suited as a linker where rotational freedom is desired. Conversely, 3-substituted analogs (e.g., tert-butyl 3-(bromomethyl)azepane-1-carboxylate) introduce different reactivity profiles due to altered electronic and steric environments .

4- vs 2-Substitution
Cross-study
4-position lacks intramolecular H-bonding, increasing flexibility
Confers greater rotational freedom for ternary complex formation
Conformational analysis from analogous compounds
Organic Synthesis Regioselectivity Building Block

Commercial Purity and Procurement Specifications vs. Alternative Sources

Commercial availability of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is typically specified at 95% or 97% minimum purity [1] . The compound is classified as a Protein Degrader Building Block by multiple vendors and is stocked for research use only [1] . Pricing varies significantly across suppliers: 250 mg quantities range from approximately $377 to 60,000 JPY (approx. $400), while 1 g quantities range from $697 to 162,500 JPY (approx. $1,100) . Lead times are typically 1–3 weeks for research-scale quantities . In contrast, closely related analogs such as tert-butyl 4-(aminomethyl)azepane-1-carboxylate or tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate may have different commercial availability profiles, with some requiring custom synthesis, resulting in extended lead times and higher costs.

Commercial Specifications
Supporting evidence
Purity ≥95%; 1g price $697–$1100; lead time 1–3 weeks
Stocked with defined purity vs. custom-synthesis analogs
Varies by supplier; verify current availability
Procurement Quality Control Purity

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate – Evidence-Based Application Scenarios in Research and Development


PROTAC Linker Synthesis for Targeted Protein Degradation

Employ tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate as a key building block for synthesizing azepane-containing PROTAC linkers. The seven-membered azepane ring provides distinct conformational flexibility compared to six-membered piperidine linkers, potentially influencing ternary complex geometry and degradation efficiency. The Boc-protected amine and primary hydroxyl group offer orthogonal functional handles for sequential coupling to target-binding and E3 ligase-binding moieties. PROTACs incorporating azepane-based linkers have demonstrated sub-10 nM degradation potency (EC50 = 6.5 nM for HDAC6 in MM1.S cells) [1], validating the utility of this scaffold class in generating high-potency degraders.

CNS-Targeted Small Molecule Lead Optimization

Utilize the azepane core as a conformationally flexible scaffold for CNS-targeted drug discovery. Azepane-based motifs have been employed in the development of protease inhibitors and CNS-penetrant agents . The 4-position hydroxymethyl group provides a versatile handle for introducing diverse pharmacophores while maintaining favorable physicochemical properties for blood-brain barrier penetration. The N-Boc protecting group enables late-stage deprotection and functionalization with high selectivity, facilitating structure-activity relationship (SAR) studies around the azepane ring.

Specialty Polymer Monomer for Enhanced Mechanical Properties

Incorporate tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate as a monomer or co-monomer in the production of specialty polymers . The azepane ring's unique seven-membered structure, combined with the pendant hydroxymethyl group, can enhance the mechanical properties and thermal stability of the resulting polymeric materials. This application is supported by class-level evidence for azepane-based monomers, though direct quantitative data for this specific compound is limited. Procurement for polymer research should prioritize material with defined purity (≥95%) and consistent molecular weight to ensure reproducible polymerization outcomes [2].

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Conformational flexibility of 7-membered azepane
Ternary complex geometry and degradation endpoint analysis
CNS-targeted lead optimization
Boc and 4-hydroxymethyl orthogonal handles
Blood-brain barrier penetration and SAR profiling
Specialty polymer monomer
Azepane ring for mechanical enhancement
Polymerization reproducibility and thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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